![molecular formula C10H8BrNO2 B1584762 Methyl 5-bromo-1H-indole-3-carboxylate CAS No. 773873-77-1](/img/structure/B1584762.png)
Methyl 5-bromo-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-bromo-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.080 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is also found in marine-derived natural products .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-indole-3-carboxylate” consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate group attached to the 3rd carbon of the indole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-1H-indole-3-carboxylate” are not detailed in the retrieved sources, indole derivatives are known to undergo various chemical reactions. For instance, they can be used as substrates for indigoid generation .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including Methyl 5-bromo-1H-indole-3-carboxylate, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
3-Methyl-2-phenyl-1-substituted-indole derivatives have been synthesized and investigated for their anti-inflammatory (in vitro and in vivo) and analgesic activities .
Anticancer Activity
Indole derivatives have been used in the synthesis of novel antitumor drugs . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . These compounds can help protect cells from damage caused by harmful free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them useful in the treatment of infections.
Inhibitors of Various Biological Processes
Methyl indole-3-carboxylate, a derivative of indole, has been used as a reactant for the preparation of various inhibitors, including nitric oxide synthase (nNOS) inhibitors, protein kinase c alpha (PKCα) inhibitors, inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents, and kinase insert domain receptor (KDR) inhibitors .
Future Directions
Indoles and their derivatives have attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . They are being investigated for their role in the treatment of various disorders in the human body, including cancer and microbial infections . Future research may focus on the development of novel synthesis methods and the exploration of their biological activity.
properties
IUPAC Name |
methyl 5-bromo-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKOKHNSVUKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301206 | |
Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-indole-3-carboxylate | |
CAS RN |
773873-77-1 | |
Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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